molecular formula C7H9NOS B12889756 Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]- CAS No. 61201-14-7

Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]-

Cat. No.: B12889756
CAS No.: 61201-14-7
M. Wt: 155.22 g/mol
InChI Key: BBGVVCYWMBCWBS-UHFFFAOYSA-N
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Description

1-(2-(Methylthio)-1H-pyrrol-3-yl)ethanone is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a methylthio group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Methylthio)-1H-pyrrol-3-yl)ethanone typically involves the reaction of 2-(methylthio)pyrrole with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Methylthio)-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitro compounds.

Major Products Formed:

Scientific Research Applications

1-(2-(Methylthio)-1H-pyrrol-3-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Methylthio)-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form hydrogen bonds and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(2-(Methylthio)phenyl)ethanone
  • 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
  • 1,1-Bis(methylthio)-2-nitroethene

Uniqueness: 1-(2-(Methylthio)-1H-pyrrol-3-yl)ethanone is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it a valuable compound for various applications .

Properties

CAS No.

61201-14-7

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

1-(2-methylsulfanyl-1H-pyrrol-3-yl)ethanone

InChI

InChI=1S/C7H9NOS/c1-5(9)6-3-4-8-7(6)10-2/h3-4,8H,1-2H3

InChI Key

BBGVVCYWMBCWBS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(NC=C1)SC

Origin of Product

United States

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